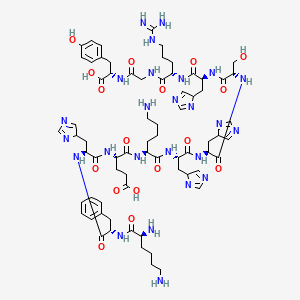
L-Homocitrulline
Vue d'ensemble
Description
L-Homocitrulline est un acide aminé et un métabolite de l'ornithine dans le métabolisme des mammifères. Il est structurellement similaire à la citrulline mais possède un groupe méthylène supplémentaire. Ce composé peut être détecté en quantités plus importantes dans l'urine des personnes atteintes de troubles du cycle de l'urée .
Applications De Recherche Scientifique
L-Homocitrulline a diverses applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de polypeptides.
Biologie : Il sert de marqueur des troubles du cycle de l'urée et peut être détecté dans les fluides biologiques tels que l'urine ou le sang.
Médecine : Il est étudié pour son rôle dans les conditions inflammatoires et d'insuffisance rénale, où des taux élevés de cyanate conduisent à la carbamylation des protéines
Industrie : Il est utilisé dans la synthèse d'intermédiaires médicaux et d'autres dérivés d'acides aminés.
Mécanisme d'action
This compound est formée de manière non enzymatique à partir de résidus de lysine de la chaîne polypeptidique par l'action du cyanate. Ce processus se produit principalement pendant l'urémie et l'inflammation. L'enzyme myéloperoxydase, libérée par les neutrophiles, convertit le thiocyanate en cyanate, qui carbamyle ensuite les résidus de lysine pour former l'homocitrulline .
Mécanisme D'action
Target of Action
L-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of this compound are these lysine residues in proteins .
Mode of Action
The formation of this compound, known as carbamoylation or carbamylation, is facilitated by the action of cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This process predominantly takes place in two types of situations in humans: uremia and inflammation .
Biochemical Pathways
This compound is a metabolite that can be detected in larger amounts in the urine of individuals with urea cycle disorders . The accumulation of carbamyl phosphate due to a depleted supply of ornithine for the urea cycle may be responsible for the enhanced synthesis of this compound and homoarginine in some cases .
Result of Action
The formation of this compound, or carbamoylation, has been linked to various health conditions. For instance, it has been found to be remarkably increased in patients with nonalcoholic fatty liver disease . Moreover, experimentally produced antibodies against carbamoylated proteins have been shown to bind to synthetic cyclic citrullinated peptide (CCP), an antigen used to demonstrate the presence of anti-citrulline antibodies in patients with rheumatoid arthritis (RA) .
Action Environment
Environmental factors can influence the action of this compound. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamoylation of proteins . This suggests that lifestyle factors such as smoking can affect the levels and activity of this compound in the body .
Orientations Futures
Analyse Biochimique
Biochemical Properties
L-Homocitrulline is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea . Under physiological conditions, the urea concentration may be too low to allow extensive carbamylation . The conversion process leading to the formation of this compound from lysine in proteins is known to occur in vivo .
Cellular Effects
During renal failure conditions, the urea concentration increases and carbamylation of many proteins can occur, which can be detected . It is believed that most carbamylation takes place during inflammation when the enzyme myeloperoxidase is released from neutrophils . This enzyme converts thiocyanate to cyanate . Increased levels of cyanate can now carbamylate lysine residues .
Molecular Mechanism
This process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins .
Temporal Effects in Laboratory Settings
This compound concentrations increase in acute renal failure patients, reaching a peak delayed compared to urea concentration peak . This compound concentrations are positively correlated with urea concentrations and with the time elapsed since the estimated onset of acute renal failure .
Metabolic Pathways
This compound is involved in the urea cycle . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle which may be responsible for the enhanced synthesis of this compound .
Transport and Distribution
It is known that this compound is mainly transported by LAT1 in the blood-brain barrier .
Méthodes De Préparation
L-Homocitrulline peut être synthétisée à partir de chlorhydrate de L-lysine monohydraté. Le processus consiste à traiter la L-lysine avec des sels de cuivre en milieu alcalin pour protéger le groupe α-amino, suivi de la formylation du groupe δ-amino avec de la carbamide. L'ion cuivre est ensuite éliminé à l'aide de sulfures ou d'acides organiques pour libérer la this compound . Cette méthode est respectueuse de l'environnement et adaptée à la production industrielle.
Analyse Des Réactions Chimiques
L-Homocitrulline subit une carbamoylation, une réaction non enzymatique où les résidus de lysine de la chaîne polypeptidique réagissent avec le cyanate. Le cyanate peut être dérivé de l'urée ou par une réaction catalysée par l'enzyme myéloperoxydase à partir du thiocyanate . Cette réaction est connue sous le nom de carbamoylation ou carbamylation. Le principal produit formé à partir de cette réaction est l'homocitrulline elle-même.
Comparaison Avec Des Composés Similaires
L-Homocitrulline est structurellement similaire à la citrulline, les deux contenant un groupe uréido. L'homocitrulline possède un groupe méthylène supplémentaire. Les deux composés partagent des caractéristiques communes dans leur biosynthèse et leur immunogénicité. D'autres composés similaires comprennent la L-arginine et la L-citrulline, qui sont également impliqués dans le cycle de l'urée et la génération d'oxyde nitrique .
Propriétés
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317386 | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
600 mg/mL | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-49-4 | |
| Record name | Homocitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocitrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homocitrulline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCITRULLINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















